3-(2,4-Dimethoxybenzoyl)-4-methylpyridine
Overview
Description
2,4-Dimethoxybenzoyl chloride is a benzoyl chloride derivative . It has a molecular weight of 200.62 .
Synthesis Analysis
2,4-Dimethoxybenzoyl chloride may be used as a starting reagent in the synthesis of coumestrol . It may also be used in the synthesis of chromenoflavone, cycloartocarpesin trimethyl ether .Molecular Structure Analysis
The molecular formula of 2,4-Dimethoxybenzoyl chloride is (CH3O)2C6H3COCl .Chemical Reactions Analysis
In an experiment, 2,4-Dimethoxybenzoyl chloride was used with triethylamine in an esterification reaction . The reaction was carried out in dichloromethane at reflux conditions .Physical And Chemical Properties Analysis
2,4-Dimethoxybenzoyl chloride is a technical grade compound with a melting point of 58-60 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, including 3,5-dimethoxybenzoinyl (a related compound to 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine), have shown promise in synthetic chemistry. These groups can be activated or removed by light, offering precise control over chemical reactions. The application of such groups is still in the developmental stage but holds great potential for future advancements in synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Activity
Research on antioxidants and their role in various fields, from food engineering to medicine, has highlighted the significance of compounds with antioxidant properties. Methods used to determine antioxidant activity, such as ORAC and FRAP tests, could potentially be applied to evaluate compounds like 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine. These methods assess the compound's ability to act as a free radical scavenger, contributing to its application potential in health-related research (Munteanu & Apetrei, 2021).
Synthesis of Heterocycles
The compound's structural features make it a valuable building block in the synthesis of heterocyclic compounds. It can participate in reactions leading to the formation of various heterocycles, demonstrating its versatility in organic synthesis. The chemical reactivity of similar compounds has been utilized to create a broad range of heterocyclic structures, indicating the potential application areas for 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine in pharmaceuticals and materials science (Gomaa & Ali, 2020).
Safety And Hazards
properties
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-9-13(10)15(17)12-5-4-11(18-2)8-14(12)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNUPHRUKWZJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218591 | |
Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxybenzoyl)-4-methylpyridine | |
CAS RN |
1187164-14-2 | |
Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601218591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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